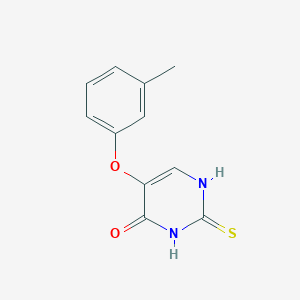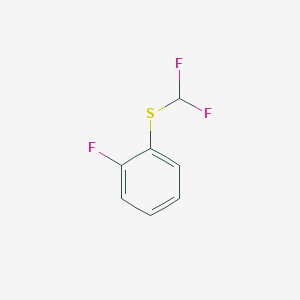
Difluoromethyl 2-fluorophenyl sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl 2-fluorophenyl sulphide is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethyl 2-fluorophenyl sulphide typically involves the reaction of difluoromethyl phenyl sulfone with appropriate reagents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent in nucleophilic substitution reactions . The reaction conditions often involve the use of bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Difluoromethyl 2-fluorophenyl sulphide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium tert-butoxide, nucleophiles such as alkyl halides, and solvents like DMSO . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield difluoromethylated products, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Difluoromethyl 2-fluorophenyl sulphide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Difluoromethyl 2-fluorophenyl sulphide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can participate in nucleophilic substitution reactions, while the 2-fluorophenyl group can engage in electrophilic aromatic substitution . These interactions allow the compound to modify target molecules and pathways, making it a versatile tool in chemical synthesis and research.
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but lacks the 2-fluorophenyl group.
Difluoromethyl 2-pyridyl sulfone: Contains a pyridyl group instead of a phenyl group, offering different reactivity and applications.
Difluoromethyl triflate: Features a triflate group, which provides different chemical properties and reactivity.
Uniqueness
Difluoromethyl 2-fluorophenyl sulphide is unique due to the presence of both a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical transformations and research applications .
Propiedades
Fórmula molecular |
C7H5F3S |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfanyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H |
Clave InChI |
PCKMXAFMQIGEBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)F)SC(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
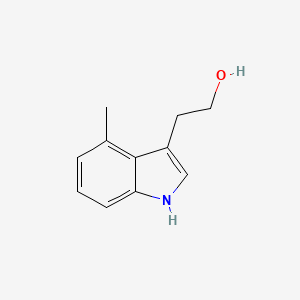
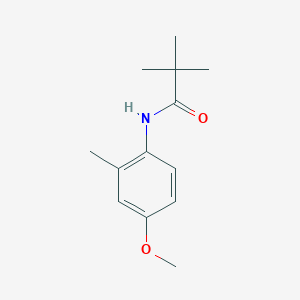

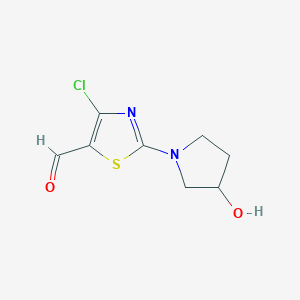
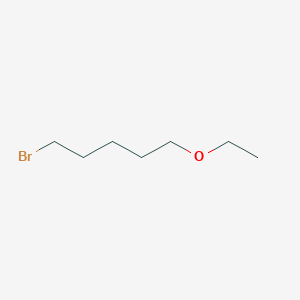
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)
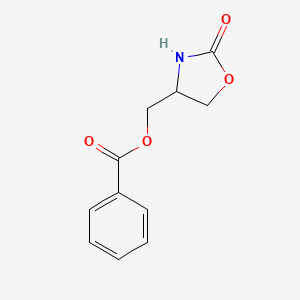
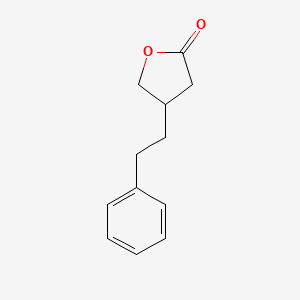
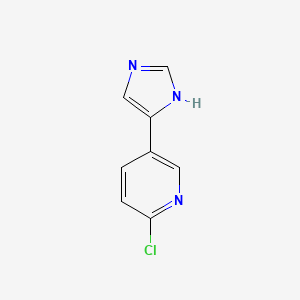
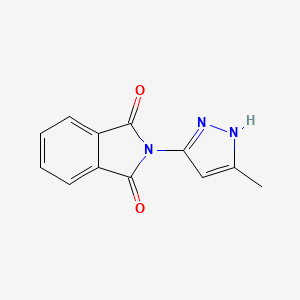
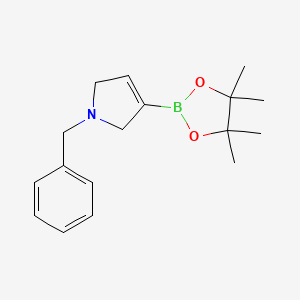
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)
